![molecular formula C18H15NO4 B5551597 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5551597.png)

2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide" involves several steps, starting from key intermediates such as (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester. Through reactions with ethyl bromoacetate, hydrazine hydrate, and aromatic aldehydes, a series of derivatives can be produced. These synthesis pathways highlight the complexity and versatility of reactions involved in producing chromene-based compounds with varied functional groups (Čačić et al., 2009).

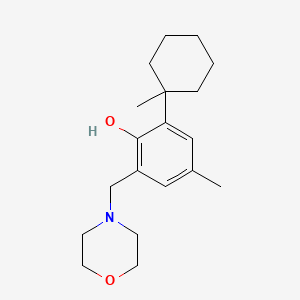

Molecular Structure Analysis

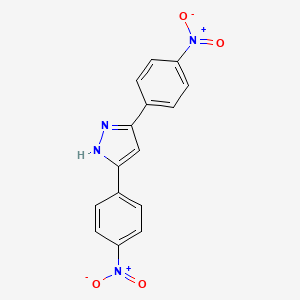

The molecular structure of chromene derivatives is characterized by the presence of a 2H-chromen skeleton, which plays a crucial role in their biological activities. Structural elucidation techniques such as IR, 1H-NMR, and 13C-NMR are essential in confirming the configuration and functional groups present in these compounds, providing insights into their potential interaction mechanisms with biological targets (Čačić et al., 2006).

Chemical Reactions and Properties

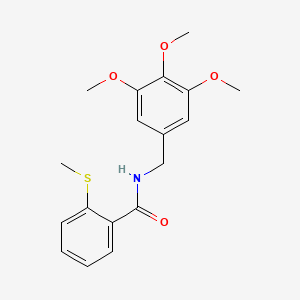

Chromene derivatives undergo various chemical reactions, including cyclo-condensation and Schiff base formation, to produce compounds with a wide range of biological activities. These reactions not only expand the chemical diversity of chromene-based compounds but also enable the fine-tuning of their pharmacological properties (Saxena et al., 2011).

科学的研究の応用

Design and Synthesis

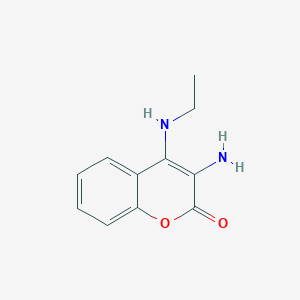

Research has demonstrated the synthesis of thiazolidin-4-ones based on chromen derivatives, highlighting a systematic approach involving reactions with ethyl bromoacetate, hydrazine hydrate, and aromatic aldehydes to afford Schiff's bases and subsequent cyclo-condensation to yield acetamides with potential antibacterial activity (Čačić et al., 2009). Similarly, novel derivatives incorporating coumarin moieties have been synthesized, starting from 4-methyl-7-hydroxycoumarin, which were confirmed by analytical and NMR spectra and evaluated for antibacterial and antioxidant activities (Hamdi et al., 2012).

Antibacterial and Antioxidant Activities

The antibacterial and antioxidant properties of synthesized coumarin derivatives have been explored. New coumarin derivatives exhibited significant activity against E. coli, S. aureus, and B. subtilis, surpassing standard references in some cases, showcasing their potential as effective antibacterial agents (Hamdi et al., 2012). Additionally, certain Schiff’s bases and thiazolidine-4-ones demonstrated excellent antioxidant activity, indicating the beneficial effects of hydroxyl groups on the phenyl ring in comparison with ascorbic acid (Čačić et al., 2010).

Structural Elucidation and Chemical Studies

The structural elucidation of new coumarins has been accomplished through spectroscopic techniques such as FT-IR, NMR, and molecular orbital calculations, providing insights into their molecular and supramolecular structures. These studies not only confirm the chemical composition of the synthesized compounds but also enhance the understanding of their chemical behavior and potential biological activities (Al-Amiery et al., 2016).

特性

IUPAC Name |

2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-11-15(22-10-16(19)20)8-7-13-14(9-17(21)23-18(11)13)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNICJNUNTZNOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49667360 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(8-Methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[2-(4-morpholinyl)ethyl]benzo[h]quinolin-4-amine](/img/structure/B5551517.png)

![N-ethyl-2-methyl-6-(4-{4-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5551541.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2,2-dimethylpropanamide](/img/structure/B5551544.png)

![2-benzyl-8-[(4-methyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551567.png)

![8-fluoro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5551568.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5551574.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551590.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-methylacetamide](/img/structure/B5551610.png)

![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5551617.png)

![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5551621.png)